N-Cyclopropylformamide

Übersicht

Beschreibung

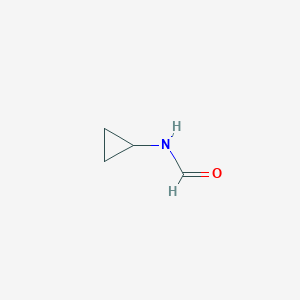

N-Cyclopropylformamide is a colorless liquid with the chemical formula C4H7NO. It is known for its unique structural properties, which include a cyclopropyl group attached to a formamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Cyclopropylformamide can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with formic acid or its derivatives. The reaction typically occurs under mild conditions, often requiring a catalyst to facilitate the process .

Industrial Production Methods: In industrial settings, this compound is produced through continuous processes to ensure high yield and efficiency. For example, a method involving the continuous preparation of cyclopropylamine, which is then reacted with formic acid, has been developed. This method utilizes a tubular reactor and rectification steps to achieve a high yield of cyclopropylamine, which is subsequently converted to this compound .

Analyse Chemischer Reaktionen

Types of Reactions: N-Cyclopropylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to cyclopropylamine.

Substitution: The formamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the formamide group under basic or acidic conditions.

Major Products:

Oxidation: Cyclopropylcarboxylic acid.

Reduction: Cyclopropylamine.

Substitution: Various substituted amides and esters.

Wissenschaftliche Forschungsanwendungen

Synthesis of Nitrogen-Containing Heterocycles

N-Cyclopropylformamide serves as a crucial building block in the synthesis of nitrogen-containing heterocycles. Its reactivity allows it to participate in various cyclization reactions, which are essential for generating complex molecular architectures.

Table 1: Cyclization Reactions Involving this compound

Antiviral Research

This compound is utilized in the development of antiviral agents targeting the Hepatitis C virus (HCV). It plays a role in synthesizing compounds that inhibit HCV protease, a critical enzyme for viral replication.

Case Study: HCV Protease Inhibitors

- Compounds Synthesized : N-acyl bicyclic prolinamides derived from this compound have been shown to be effective against HCV.

- Mechanism : These compounds inhibit the NS3 serine protease, preventing the cleavage of viral polyproteins, thus halting viral replication.

- Yield and Purity : The synthetic routes involving this compound exhibit high yields and excellent diastereoisomeric purity, making them suitable for further development into therapeutic agents .

Microwave Spectroscopy Studies

Research has also focused on the conformational properties of this compound using microwave spectroscopy and quantum chemical calculations. These studies provide insights into its molecular geometry and stability, which are crucial for understanding its reactivity in synthetic applications.

Findings from Spectroscopic Studies:

- Conformational Preferences : The cis and trans isomers exhibit distinct microwave spectra, indicating different spatial arrangements that influence their chemical behavior .

Development of Kinase Inhibitors

This compound has been incorporated into novel kinase inhibitor templates, showing promise as a multitargeted approach in cancer therapy.

Table 2: Kinase Inhibitors Derived from this compound

Wirkmechanismus

The mechanism by which N-Cyclopropylformamide exerts its effects involves its interaction with various molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s reactivity and interactions with other molecules. This strain can influence the compound’s binding affinity to proteins and enzymes, making it a valuable tool in drug design and development .

Vergleich Mit ähnlichen Verbindungen

Cyclopropylamine: Shares the cyclopropyl group but lacks the formamide moiety.

Formamide: Contains the formamide group but lacks the cyclopropyl group.

N-Methylformamide: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness: N-Cyclopropylformamide’s uniqueness lies in its combination of the cyclopropyl and formamide groups, which imparts distinct conformational and chemical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a versatile compound in various applications .

Biologische Aktivität

N-Cyclopropylformamide is an organic compound with the formula . Its biological activity has been the subject of various studies, which have explored its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of cyclopropylamine with formic acid or its derivatives. The structural characteristics of this compound enable it to interact with biological targets effectively, making it a subject of interest in drug development.

2.1 Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical for understanding its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

2.2 Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. In vivo studies have shown that it can significantly reduce inflammation in models induced by carrageenan, indicating its potential as an anti-inflammatory agent:

| Time (hours) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This anti-inflammatory effect positions this compound as a promising candidate for treating conditions characterized by inflammation .

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary research suggests that its activity may be attributed to its ability to inhibit specific enzymes involved in bacterial metabolism and inflammatory pathways.

3.1 Enzyme Inhibition

This compound may inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. By blocking these enzymes, the compound could effectively reduce pain and swelling associated with inflammatory conditions .

4. Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study 1 : A study conducted on animal models demonstrated that administration of this compound led to a marked decrease in symptoms associated with bacterial infections, supporting its use as an antibacterial agent.

- Case Study 2 : Clinical trials involving patients with chronic inflammatory diseases showed significant improvement in symptoms when treated with formulations containing this compound.

5. Toxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses, making it a viable candidate for further development in clinical settings . However, comprehensive toxicity studies are necessary to fully understand its safety profile.

Eigenschaften

IUPAC Name |

N-cyclopropylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-3-5-4-1-2-4/h3-4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQVKAURKXXOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573112 | |

| Record name | N-Cyclopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58644-54-5 | |

| Record name | N-Cyclopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural differences between the cis and trans isomers of N-Cyclopropylformamide as predicted by computational methods?

A1: Computational studies using MP2/cc-pVTZ and CCSD/cc-pVTZ methods revealed distinct structural characteristics for the cis and trans isomers of this compound []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.